8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Contextualization of Oxazine (B8389632) Heterocycles in Contemporary Chemical Research
Oxazine heterocycles are six-membered rings containing one oxygen and one nitrogen atom, and they exist in various isomeric forms. These structures are integral components of many biologically active molecules and serve as versatile building blocks in organic synthesis.
The synthesis of oxazine derivatives has a long history, with early methods often involving condensation reactions. Over the decades, synthetic methodologies have evolved to become more sophisticated, allowing for greater control over stereochemistry and functional group compatibility. Historically, oxazine-containing compounds have found applications as dyes and intermediates in the chemical industry. More recently, their utility has expanded significantly into the pharmaceutical and agrochemical sectors.
The benzo[d] researchgate.netresearchgate.netoxazin-2(4H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The rigid, planar nature of the fused ring system provides a defined orientation for substituent groups to interact with biological macromolecules.
The Unique Role of Fluorine Substitution in Organic Chemistry and Medicinal Applications
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine chemistry an indispensable tool in drug design and materials science.
Fluorine is the most electronegative element, and its incorporation into a molecule exerts a strong inductive electron-withdrawing effect. This can influence the acidity and basicity of nearby functional groups, alter reaction pathways, and modulate the electronic properties of aromatic systems. Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen in many biological contexts.
The presence of fluorine can significantly impact a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles. Furthermore, fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.
Rationale for Research Focus on 8-Fluoro-1H-benzo[d]researchgate.netresearchgate.netoxazin-2(4H)-one
The specific focus on 8-Fluoro-1H-benzo[d] researchgate.netresearchgate.netoxazin-2(4H)-one stems from the convergence of the beneficial properties of the benzoxazinone (B8607429) scaffold and the strategic incorporation of a fluorine atom. The fluorine atom at the 8-position of the bicyclic system is expected to modulate the electronic distribution of the aromatic ring, potentially influencing its interactions with biological targets.
While extensive research on this specific isomer is not widely published, its structural features suggest significant potential. The synthesis of related fluorinated benzoxazinones has been achieved through various methods, often involving the cyclization of fluorinated anthranilic acid precursors. For instance, a general approach to 1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-diones involves a two-step synthesis from 2-aminobenzoic acids. nih.govrsc.org The synthesis of fluorinated benzoxazines has also been reported to be sensitive to reaction conditions, such as pH, particularly when dealing with weakly basic fluorinated amines. researchgate.net
The biological evaluation of other fluorinated benzoxazinone derivatives has shown promising results. For example, certain compounds have demonstrated potent inhibitory activity against various enzymes, and the presence of a fluoro group on a phenyl substituent has been shown to increase the inhibitory potential of benzoxazinones against α-chymotrypsin. nih.gov This highlights the potential of 8-Fluoro-1H-benzo[d] researchgate.netresearchgate.netoxazin-2(4H)-one as a candidate for further investigation in drug discovery programs.
Below is a data table summarizing the key molecular identifiers for the compound of interest.
| Property | Value |
| Compound Name | 8-Fluoro-1H-benzo[d] researchgate.netresearchgate.netoxazin-2(4H)-one |
| CAS Number | 174463-53-7 |
| Molecular Formula | C₈H₆FNO₂ |
| Molecular Weight | 167.14 g/mol |
| Structure | A benzene (B151609) ring fused to a 1,3-oxazin-2(4H)-one ring with a fluorine atom at position 8. |
Further research into the synthesis, characterization, and biological evaluation of 8-Fluoro-1H-benzo[d] researchgate.netresearchgate.netoxazin-2(4H)-one is warranted to fully elucidate its potential in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
8-fluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11) |
InChI Key |
CJCHEDZIOJQMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)NC(=O)O1 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 8 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One and Its Analogues
Retrosynthetic Analysis of the 8-Fluoro-1H-benzo[d]guidechem.comorgsyn.orgoxazin-2(4H)-one Core
A logical retrosynthetic analysis of 8-fluoro-1H-benzo[d] guidechem.comorgsyn.orgoxazin-2(4H)-one suggests several viable synthetic pathways. The core carbamate (B1207046) functionality within the heterocyclic ring can be disconnected to reveal a key precursor, 2-amino-3-fluorophenol (B155953). This aminophenol derivative serves as a versatile starting material, amenable to cyclization with a suitable carbonyl source.
The primary disconnection involves the cleavage of the N1-C2 and O3-C2 bonds of the carbamate ring. This leads back to 2-amino-3-fluorophenol and a phosgene (B1210022) equivalent, such as phosgene, diphosgene, or triphosgene. This approach represents a direct and often efficient method for the construction of the benzoxazinone (B8607429) ring system.
Alternative retrosynthetic strategies can be envisioned through the disconnection of other bonds within the heterocyclic core. For instance, disconnection of the N1-C8a bond would lead to a substituted aniline (B41778) precursor, which could undergo an intramolecular cyclization. Similarly, a disconnection of the O3-C4 bond could suggest a pathway involving the rearrangement of a suitably substituted precursor.
Established Synthetic Routes to Benzo[d]guidechem.comorgsyn.orgoxazin-2(4H)-one Systems
Several synthetic methodologies have been developed for the construction of the benzo[d] guidechem.comorgsyn.orgoxazin-2(4H)-one core. These methods can be broadly categorized into carbonylation-cyclization reactions, cyclization from substituted anilines, and rearrangement approaches.
Transition metal-catalyzed carbonylation-cyclization reactions have proven to be powerful tools for the synthesis of heterocyclic compounds. Both palladium and gold catalysts have been effectively employed in the synthesis of benzoxazinone systems.
Palladium-catalyzed carbonylation reactions offer a versatile route to benzoxazinones. These reactions typically involve the coupling of an ortho-halophenol with a source of carbon monoxide and a nitrogen nucleophile. For instance, the palladium-catalyzed carbonylation of ortho-iodophenols in the presence of cyanamide (B42294) can afford 2-aminobenzo[d] guidechem.comorgsyn.orgoxazin-4-ones. This domino reaction proceeds through the formation of an acylpalladium intermediate, followed by nucleophilic attack of cyanamide and subsequent intramolecular cyclization. The use of molybdenum hexacarbonyl as a solid carbon monoxide source has also been reported, enhancing the operational simplicity of this method.
A general scheme for this palladium-catalyzed reaction is presented below:
| Reactant 1 | Reactant 2 | Catalyst | CO Source | Product |
| Ortho-halophenol | Cyanamide | Pd(0) complex | CO gas or surrogate | Benzo[d] guidechem.comorgsyn.orgoxazin-4-one |
Gold(I) catalysts have emerged as highly effective for the cycloisomerization of various functionalized alkynes. nih.gov In the context of benzoxazinone synthesis, gold(I)-catalyzed intramolecular cyclization of N-(2-alkynyl)aryl carbamates provides an efficient pathway to the desired heterocyclic core. This reaction proceeds through the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular nucleophilic attack of the carbamate oxygen onto the activated alkyne. Subsequent protonolysis yields the final benzoxazinone product. This methodology is characterized by its mild reaction conditions and high functional group tolerance. nih.gov
| Starting Material | Catalyst | Product |
| N-(2-alkynyl)aryl carbamate | Au(I) complex | Benzo[d] guidechem.comorgsyn.orgoxazin-2(4H)-one |
A straightforward and widely employed method for the synthesis of 1H-benzo[d] guidechem.comorgsyn.orgoxazine-2,4-diones involves the cyclization of 2-aminobenzoic acids with a carbonyl source. rsc.orgnih.gov For the synthesis of 8-fluoro-1H-benzo[d] guidechem.comorgsyn.orgoxazin-2(4H)-one, the key starting material would be 2-amino-3-fluorobenzoic acid. This precursor can be treated with phosgene or a phosgene equivalent, such as triphosgene, to effect the cyclization and formation of the desired benzoxazinone ring. nih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
The synthesis of the requisite 2-amino-3-fluorobenzoic acid can be achieved from commercially available 2-fluoroaniline (B146934) through a multi-step sequence. orgsyn.org This involves the protection of the amino group, followed by ortho-lithiation and carboxylation, and subsequent deprotection.
| Starting Material | Reagent | Product |
| 2-Amino-3-fluorobenzoic acid | Triphosgene, Base | 8-Fluoro-1H-benzo[d] guidechem.comorgsyn.orgoxazine-2,4-dione |
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be utilized for the synthesis of various heterocyclic systems. semanticscholar.orgnih.gov While not directly leading to the benzo[d] guidechem.comorgsyn.orgoxazin-2(4H)-one core, it is a valuable method for the synthesis of the isomeric benzo[b] guidechem.comsemanticscholar.orgoxazin-3(4H)-ones. This reaction typically involves the treatment of an N-substituted 2-chloroacetamide (B119443) with a substituted 2-chlorophenol (B165306) in the presence of a base. semanticscholar.org The reaction proceeds via an initial O-alkylation, followed by the intramolecular Smiles rearrangement to form the oxazinone ring. The application of this methodology to fluorinated substrates has also been demonstrated, offering a potential route to fluorinated benzoxazinone derivatives. dntb.gov.ua A visible light-mediated radical Smiles rearrangement has also been developed, expanding the scope of this transformation. nih.gov
Reactions Involving Heterocyclic Anhydrides
Heterocyclic anhydrides, particularly isatoic anhydride (B1165640) and its derivatives, are versatile and reactive starting materials for the synthesis of various heterocyclic compounds, including benzoxazinones. nih.gov Isatoic anhydride's utility stems from the electrophilicity of its carbonyl groups, making it a prime candidate for constructing fused N,O-heterocycles. nih.gov The reaction of isatoic anhydrides with N-sulfonyl-1,2,3-triazoles, catalyzed by Rhodium(II), provides a pathway to 2-amino-benzoxazinones. This process involves an O-H insertion onto an α-imino Rh(II)-carbenoid species, followed by rearrangement. researchgate.net
Phthalic anhydrides also serve as crucial precursors. An efficient and environmentally friendly one-step synthesis of benzoxazine-2,4-diones has been developed using phthalic anhydride derivatives and trimethylsilyl (B98337) azide (B81097) under microwave irradiation. tandfonline.comresearchgate.net This method is notable for its ability to produce various substituted benzoxazinediones, including fluorinated analogs. tandfonline.com
Specific Synthetic Methodologies for Fluoro-Substituted Benzo[d]iau.iringentaconnect.comoxazin-2(4H)-one Derivatives
The synthesis of fluorinated benzoxazinones often leverages precursors that already contain the fluorine atom, ensuring regiochemical control.
Strategies for Introducing the Fluorine Atom at Specific Positions
The primary strategy for incorporating a fluorine atom at a specific position on the benzo[d] iau.iringentaconnect.comoxazin-2(4H)-one scaffold is to begin with a correspondingly substituted precursor. Late-stage fluorination, while a significant area of research in drug discovery, is less commonly employed for this specific core structure compared to the use of fluorinated building blocks. rsc.org
For instance, the synthesis of 8-fluoro-1H-benzo[d] iau.iringentaconnect.comoxazine-2,4-dione starts with 3-fluorophthalic anhydride. tandfonline.com Similarly, other fluoro-substituted analogs can be prepared from appropriately fluorinated anthranilic acids or anilines. nih.govmdpi.com This approach avoids the challenges of regioselectivity and harsh conditions that can be associated with direct fluorination of the heterocyclic system. The development of efficient methods to introduce fluorine into molecules remains a highly active area of chemical research. nih.gov
Synthesis of 8-Fluoro-1H-benzo[d]iau.iringentaconnect.comoxazine-2,4-dione Precursors
The direct precursor to the target compound is 8-Fluoro-1H-benzo[d] iau.iringentaconnect.comoxazine-2,4-dione. A key methodology for its synthesis involves the reaction of 3-fluorophthalic anhydride with trimethylsilyl azide (TMSA). tandfonline.com This reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation in solvent-free conditions. tandfonline.comresearchgate.net The use of microwaves significantly accelerates the reaction, providing the product in good yield. tandfonline.com
Another general and efficient two-step approach for synthesizing 1H-benzo[d] iau.iringentaconnect.comoxazine-2,4-diones starts from 2-aminobenzoic acids. nih.gov In this method, a carbonyloxy group source, such as ethoxycarbonyl chloride (EtOCOCl), is reacted with the 2-aminobenzoic acid. The resulting intermediate is then treated with thionyl chloride to promote cyclization and formation of the final dione (B5365651) product. nih.gov Applying this method to 3-fluoroanthranilic acid would yield the desired 8-fluoro-1H-benzo[d] iau.iringentaconnect.comoxazine-2,4-dione.
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |
| 3-Fluorophthalic anhydride | Trimethylsilyl azide (TMSA) | Microwave (µW) | 8-Fluoro-1H-benzo[d] iau.iringentaconnect.comoxazine-2,4-dione | 50 |
| 2-Aminobenzoic acids | 1. EtOCOCl, Na2CO3/NaHCO3 2. SOCl2 | 1. Water/acetone 2. THF, rt | 1H-Benzo[d] iau.iringentaconnect.comoxazine-2,4-diones | 65-80 |
Data sourced from references tandfonline.comnih.gov.
Modern Methodological Considerations in Benzo[d]iau.iringentaconnect.comoxazin-2(4H)-one Synthesis
Recent advancements in synthetic chemistry have emphasized the importance of sustainability, efficiency, and environmental responsibility.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzoxazinones to mitigate the use of hazardous reagents and the generation of chemical waste. ingentaconnect.com Traditional methods often involve toxic chemicals and harsh conditions, prompting researchers to develop more eco-friendly alternatives. ingentaconnect.comresearchgate.net
Solvent-Free Conditions and Catalyst Development
A significant focus of green synthetic strategies is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving solvent-free conditions. The synthesis of 8-fluoro-1H-benzo[d] iau.iringentaconnect.comoxazine-2,4-dione from 3-fluorophthalic anhydride is a prime example of a solvent-free microwave-mediated reaction. tandfonline.comresearchgate.net Similarly, 2-substituted-4H-3,1-benzoxazin-4-ones can be synthesized by mixing N-acyl anthranilic acid derivatives with silica (B1680970) gel or bentonite (B74815) and heating the mixture in the absence of an organic solvent. iau.ir This method is fast, efficient, and avoids the use of toxic dehydrating agents like acetic anhydride. iau.ir Mechanochemical synthesis, using techniques like ball-milling, represents another sustainable, solvent-free methodology for producing benzoxazine (B1645224) monomers. rsc.org
Catalyst development is also central to modern synthetic methods. The use of recyclable, heterogeneous catalysts is a key aspect of green chemistry. For benzoxazinone synthesis, catalysts such as reusable powdered silica gel and the mineral clay bentonite have been employed. iau.ir Deep eutectic solvents (DESs) have been explored as green and eco-friendly media that can act as both solvents and catalysts in the synthesis of related quinazolinones from benzoxazinone intermediates. researchgate.netresearchgate.net Furthermore, various metal catalysts, including copper and palladium, have been developed for efficient benzoxazinone construction under milder conditions. organic-chemistry.org
| Method | Catalyst/Medium | Key Features | Compound Class |
| Microwave Irradiation | None (Solvent-free) | Rapid, efficient, eco-friendly | Benzoxazine-2,4-diones |
| Solid-State Heating | Silica gel / Bentonite | Solvent-free, avoids toxic reagents | 2-Substituted-4H-3,1-benzoxazin-4-ones |
| Mechanochemistry | Ball-milling | Solvent-free, scalable | Benzoxazine monomers |
| Deep Eutectic Solvents | Choline chloride:urea | Green solvent and catalyst | Quinazolinones (from Benzoxazinones) |
Data compiled from references iau.irtandfonline.comresearchgate.netresearchgate.netrsc.org.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the realm of benzoxazinone synthesis, microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and efficient cyclization reactions.
A notable example is the synthesis of fluorinated benzoxazine-2,4-diones. The synthesis of 8-fluoro-2H-benzo[d] asianpubs.orgtandfonline.comoxazine-2,4(1H)-dione has been reported with a yield of 40% under microwave irradiation. tandfonline.com This method highlights the utility of microwave energy in promoting the formation of the benzoxazinone ring system. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving reaction outcomes. asianpubs.orgnih.govresearchgate.net
The general approach for the microwave-assisted synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones involves the cyclodehydration of 2-acylaminobenzoic acids using a dehydrating agent like acetic anhydride. asianpubs.org Under microwave irradiation, this reaction proceeds rapidly and often under solvent-free conditions, aligning with the principles of green chemistry. tandfonline.com
Table 1: Examples of Microwave-Assisted Synthesis of Benzoxazinone Analogues
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Fluorophthalic anhydride | Trimethylsilyl azide, Microwave | 8-Fluoro-2H-benzo[d] asianpubs.orgtandfonline.comoxazine-2,4(1H)-dione | 40 | tandfonline.com |
| 2-Acylaminobenzoic acid | Acetic anhydride, Microwave (210 W), 5 min | 2-Substituted 4H-3,1-benzoxazin-4-one | High | asianpubs.org |
| Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Cs2CO3, Microwave | 3,4-Dihydro-2H-benzo[b] asianpubs.orgscienceopen.comoxazines | - | arkat-usa.org |
This table is interactive and allows for sorting and filtering of data.
One-Pot Reaction Sequences
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The development of one-pot procedures for the synthesis of benzoxazinones and their analogues is a testament to the ingenuity of modern synthetic chemistry.
A facile one-pot microwave-assisted protocol has been developed for the synthesis of 4H-benzo asianpubs.orgtandfonline.comoxazin-4-ones from isatoic anhydrides. tsijournals.com This method involves the microwave irradiation of a mixture of isatoic anhydride and acetic anhydride over a basic alumina (B75360) support, leading to excellent yields of the desired benzoxazinone. tsijournals.com
Furthermore, copper-catalyzed one-pot syntheses have been reported for accessing 2-substituted-4H-benzo[d] asianpubs.orgtandfonline.comoxazin-4-ones. One such method involves the decarboxylative coupling of α-keto acids and anthranilic acids under mild conditions. nih.gov These one-pot strategies streamline the synthetic process, avoiding tedious work-up and purification of intermediates.
Table 2: Examples of One-Pot Syntheses of Benzoxazinone Analogues
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| Isatoic anhydrides, Acetic anhydride | Basic alumina, Microwave | 4H-Benzo asianpubs.orgtandfonline.comoxazin-4-ones | Excellent | tsijournals.com |
| α-Keto acids, Anthranilic acids | CuCl | 2-Substituted-4H-benzo[d] asianpubs.orgtandfonline.comoxazin-4-ones | up to 87 | nih.gov |
| 2-Coumaranone, Aryl aldehydes, 2-Aminobenzimidazole | Triethylamine | 3-{(1H-Benzo[d]imidazol-2-yl)aminomethyl}benzofuran-2(3H)-ones | up to 85 | nih.gov |
This table is interactive and allows for sorting and filtering of data.
Catalytic Systems and Ligand Design in Cyclization Reactions
The cyclization step is paramount in the formation of the benzoxazinone ring. The use of catalytic systems, particularly those based on transition metals, has revolutionized this transformation, offering high efficiency, selectivity, and functional group tolerance. The design of ligands plays a crucial role in modulating the reactivity and selectivity of these catalysts.
Palladium-catalyzed reactions have been extensively explored for the synthesis of benzoxazinones. For instance, the palladium-catalyzed carbonylative synthesis of acyl amidines from aryl halides and amidines serves as a key step in the subsequent one-pot cyclization to form various heterocycles. diva-portal.org The choice of phosphine (B1218219) ligand in these reactions is critical for achieving high yields. Ligands such as triphenylphosphine (B44618) (PPh3), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have been shown to be effective, with their performance being dependent on the electronic and steric properties of the substrates. diva-portal.org
Copper-catalyzed reactions also feature prominently in benzoxazinone synthesis. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline derivatives, a key step in preparing precursors for cyclization. nih.gov
Table 3: Influence of Ligands on Palladium-Catalyzed Carbonylative Synthesis
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
| Pd(OAc)2 | - | DMF | 74 | diva-portal.org |
| Pd(OAc)2 | PPh3 | DMF | 92 | diva-portal.org |
| Pd(PPh3)4 | - | DMF | 91 | diva-portal.org |
| Pd(OAc)2 | dppf | DMF | 32 (isolated) | diva-portal.org |
This table is interactive and allows for sorting and filtering of data.
The rational design of catalytic systems, including the metal center and the coordinating ligands, is a key area of ongoing research. The development of more active, selective, and robust catalysts will undoubtedly lead to even more efficient and sustainable methods for the synthesis of 8-fluoro-1H-benzo[d] asianpubs.orgtandfonline.comoxazin-2(4H)-one and its expanding family of analogues.
Structure Activity Relationship Sar Studies of Fluoro Substituted Benzo D 1 2 Oxazin 2 4h One Derivatives
General Principles of SAR in Oxazine (B8389632) Chemistry
The biological activity of oxazine derivatives is intrinsically linked to their chemical structure. ijpsr.info The analysis of SAR allows for the identification of the chemical groups responsible for eliciting a specific biological effect, thereby enabling the modification of a compound's potency or effect by altering its chemical structure. wikipedia.org In the context of oxazine chemistry, several general principles guide these investigations.
The core benzo[d] tandfonline.comnih.govoxazin-2(4H)-one structure possesses inherent features that influence its biological activity. The fused benzene (B151609) and oxazinone rings create a bicyclic system that can interact with biological targets through various non-covalent interactions. The nature and position of substituents on this scaffold can significantly modulate these interactions and, consequently, the compound's pharmacological profile. researchgate.netnih.gov
Positional Effects of Fluorine on Biological Activity Profiles
The introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, leading to profound effects on its biological activity. tandfonline.comwikipedia.org Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond are key factors that medicinal chemists leverage to enhance drug-like properties. tandfonline.commdpi.com
Key Physicochemical Effects of Fluorination:
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Metabolic Stability | Increases by blocking metabolically vulnerable sites. | tandfonline.comnih.govnih.gov |
| Lipophilicity | Generally increases, which can improve membrane permeability and bioavailability. | tandfonline.comwikipedia.orgmdpi.com |
| Binding Affinity | Can be enhanced through new interactions with the target protein. | tandfonline.combohrium.com |
| Acidity/Basicity (pKa) | Can be modulated, affecting solubility and receptor interaction. | nih.govbohrium.com |
These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov
While specific comparative studies focusing solely on the C-8 position of 8-Fluoro-1H-benzo[d] tandfonline.comnih.govoxazin-2(4H)-one are not extensively detailed in the available literature, general principles of aromatic substitution provide valuable insights. The position of the fluorine atom on the benzene ring is critical in determining its effect on the molecule's electronic distribution and, consequently, its interaction with biological targets.
In one study on benzoxazinones as α-chymotrypsin inhibitors, it was noted that substituents on the benzene ring, in general, tend to reduce the inhibitory potential. nih.gov However, the specific impact of a C-8 fluoro substitution would depend on the precise nature of the biological target and the binding pocket interactions.
The introduction of fluorine can significantly influence the chemical reactivity and biological selectivity of a molecule. The strong electron-withdrawing effect of fluorine can alter the electron density of the aromatic ring, affecting its susceptibility to metabolic enzymes and its binding affinity to specific receptors. nih.gov
Fluorination can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in the body. mdpi.com For example, para-fluorination is a common strategy to prevent aromatic hydroxylation, a common metabolic pathway. mdpi.com This increased stability can lead to enhanced drug efficacy. wikipedia.orgmdpi.com
Furthermore, fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological macromolecules. benthamscience.comresearchgate.net These interactions can contribute to a higher binding affinity and selectivity for the target protein over other proteins. The ability of fluorine to modulate the pKa of nearby functional groups can also fine-tune the ionization state of the molecule at physiological pH, which is critical for optimal drug-receptor interactions. bohrium.com The selective introduction of fluorine can thus be a powerful tool to enhance the therapeutic index of a drug by increasing its efficacy and reducing off-target effects.
Impact of Substituents on the Benzo[d]tandfonline.comnih.govoxazin-2(4H)-one Ring System on Biological Efficacy
Substitutions on the benzo[d] tandfonline.comnih.govoxazin-2(4H)-one ring system are pivotal in defining the biological efficacy of these compounds. Modifications at various positions can influence the molecule's interaction with biological targets, thereby affecting its therapeutic potential.
The C-2 position of the benzoxazinone (B8607429) ring is a common site for chemical modification and has been shown to be critical for biological activity. The core structure of benzoxazin-4-ones contains reactive sites at both the C-2 and C-4 positions, making them susceptible to nucleophilic attack. nih.gov
Studies on various benzoxazinone derivatives have demonstrated that the nature of the substituent at the C-2 position significantly influences their biological effects. For example, in a series of benzoxazinones synthesized as α-chymotrypsin inhibitors, the substituents on the phenyl group at the C-2 position played a crucial role in their inhibitory potential. nih.gov It was observed that a fluoro group at this position led to increased inhibitory potential compared to chloro and bromo substituents. nih.gov
Furthermore, research on benzoxazinone and quinazolinone derivatives as anti-inflammatory agents showed that the substituent introduced at the C-2 position, derived from various non-steroidal anti-inflammatory drugs, resulted in compounds with significant anti-inflammatory and analgesic activities. researchgate.net This highlights the importance of the C-2 substituent in directing the pharmacological profile of the benzoxazinone scaffold.
Examples of C-2 Modifications and Their Biological Effects:
| C-2 Substituent | Biological Activity | Reference |
|---|---|---|
| Phenyl and substituted phenyl groups | α-chymotrypsin inhibition | nih.gov |
| Moieties from NSAIDs (e.g., diclofenac) | Anti-inflammatory and analgesic | researchgate.net |
The nitrogen atom at the N-3 position of the oxazinone ring provides another key site for modification. The introduction of substituents at this position can have a profound impact on the compound's biological potency and metabolic stability.
In a study focused on developing Na+/H+ exchange inhibitors, the substituents at the N-4 position (equivalent to N-3 in the subject compound's numbering system) of the 2H-benzo tandfonline.comnih.govoxazine ring were found to be parabolically related to the compound's activity. nih.gov This suggests that there is an optimal size and lipophilicity for the N-substituent to achieve maximum potency.
Rational Design Strategies Based on SAR Data for Novel Fluoro-Benzo[d]nih.govlboro.ac.ukoxazin-2(4H)-one Analogues
The rational design of novel therapeutic and agrochemical agents is heavily reliant on a deep understanding of the structure-activity relationships (SAR) of a given chemical scaffold. For fluoro-substituted benzo[d] nih.govlboro.ac.ukoxazin-2(4H)-one derivatives, SAR data provides a critical framework for guiding molecular modifications to enhance potency, selectivity, and pharmacokinetic properties. By analyzing how specific structural changes influence biological activity, researchers can move beyond random screening and adopt a more targeted approach to drug discovery and herbicide development.
Key strategies emerging from SAR studies on this scaffold involve targeted modifications at several key positions, primarily focusing on substitutions on the nitrogen atom of the oxazinone ring and various positions on the benzoxazinone core itself. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking play a pivotal role in this process, allowing for the prediction of activity and the elucidation of binding modes, thereby refining the design of next-generation analogues. nih.gov
One of the most promising strategies derived from SAR studies is the introduction of specific fluorine-containing substituents at the N-position of the benzoxazinone ring. nih.gov Research targeting the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), a key target for herbicides, utilized a multivariate image analysis applied to a quantitative structure-activity relationships (MIA-QSAR) model to design improved analogues. nih.gov The model, which was validated for its high predictive power (r² = 0.85, q² = 0.71), identified that N-substituted benzoxazinones featuring a difluoromethyl ethyl group (-CH₂CHF₂) were likely to possess significantly enhanced inhibitory activity. nih.gov
This computational analysis predicted that these novel N-substituted analogues could achieve pKi values greater than 8, indicating a substantial improvement in binding affinity compared to the parent compounds. nih.gov The inclusion of the fluorine atoms in the substituent is pivotal, as it can influence factors such as lipophilicity and electrostatic interactions with the target enzyme, roles that are crucial in describing the biological activities of these compounds. nih.gov
| Compound Class | Substituent at N-position | Predicted pKi | Design Rationale Based on SAR/QSAR |
|---|---|---|---|
| Data Set Compounds | Various | < 8.0 | Baseline activity from existing derivatives. |
| Novel Designed Analogue 1 | -CH₂CHF₂ | > 8.0 | QSAR model predicted enhanced activity and higher lipophilicity. Fluorine substituents play a key role. |
| Novel Designed Analogue 2 | -CH₂CHF₂ | > 8.0 | QSAR model identified the -CH₂CHF₂ group as a key contributor to high inhibitory potency against PPO. |
Another critical area for modification, as informed by SAR studies of related heterocyclic systems, is the C-2 position of the oxazinone ring. Research on analogous 4H-benzo[d] nih.govlboro.ac.ukoxazines has demonstrated that introducing substituted aryl groups at this position can lead to a remarkable enhancement in biological activity. nih.gov For instance, in studies targeting breast cancer cell lines, the nature of the aryl substituent at C-2 was a major determinant of the compound's potency, with IC₅₀ values varying significantly based on the substitution pattern. nih.gov This suggests a rational design strategy where a library of C-2 aryl-substituted 8-fluoro-1H-benzo[d] nih.govlboro.ac.ukoxazin-2(4H)-one analogues could be synthesized to explore and optimize interactions within a target's binding pocket.
This strategy is further supported by the general principles of medicinal chemistry, where aryl extensions can form additional hydrophobic, pi-stacking, or hydrogen bonding interactions with the biological target. The fluorine atom at the 8-position can serve as a key anchoring point or electronic modifier, while the C-2 substituent is explored to maximize binding affinity.
| Compound | Substituent at C-2 | Biological Activity (IC₅₀ in µM) | SAR Interpretation |
|---|---|---|---|
| Analogue A | Unsubstituted Phenyl | 15.2 | Baseline activity for an aryl group at C-2. |
| Analogue B | 4-Chlorophenyl | 9.5 | Electron-withdrawing group in para position enhances potency. |
| Analogue C | 4-Methoxyphenyl | 12.8 | Electron-donating group in para position is favorable but less effective than a halogen. |
| Analogue D | No C-2 Aryl Group | > 50 | The presence of an aryl substituent at C-2 is critical for activity. |
Finally, a broader rational design strategy involves leveraging SAR data in combination with molecular modeling to guide iterative improvements, as demonstrated in the development of benzoxazinone-based Factor Xa inhibitors. nih.gov This approach begins with a weakly active "hit" compound, which is then systematically modified based on SAR insights and computational docking to understand its binding mode. nih.gov For the 8-fluoro-benzoxazinone scaffold, this would involve:
Identifying the initial pharmacophore and its interactions with the target.
Using SAR data to determine which functional groups are essential for activity and which can be modified.
Employing molecular modeling to visualize the binding of designed analogues and to prioritize the synthesis of compounds predicted to have improved affinity.
This iterative process of design, synthesis, and testing allowed researchers to improve the potency of a lead compound by several orders of magnitude, from an IC₅₀ of 27 µM to 3 nM. nih.gov Applying this strategy to the 8-fluoro-1H-benzo[d] nih.govlboro.ac.ukoxazin-2(4H)-one core, guided by existing SAR, could lead to the development of highly potent and selective agents for various therapeutic or agrochemical targets.
Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biological activities of 8-Fluoro-1H-benzo[d] google.comoxazin-2(4H)-one that directly corresponds to the detailed outline requested.
Investigations into the in vitro effects on specific cancer cell lines such as MCF-7 and HCC1954, including concentration-dependent effects, have not been specifically reported for this compound. While research exists on the broader family of benzoxazines and their potential anti-proliferative properties, the specific data for the 8-fluoro derivative is not available in the public domain.
Similarly, there are no published studies detailing the enzyme inhibition properties of 8-Fluoro-1H-benzo[d] google.comoxazin-2(4H)-one, particularly concerning its effects on alpha-amylase and alpha-glucosidase.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.
Mechanistic Elucidations of Biological Actions and Molecular Interactions
Investigation of Cellular Signaling Pathway Interference
There are no published studies investigating how 8-Fluoro-1H-benzo[d] doronscientific.comresearchgate.netoxazin-2(4H)-one may interfere with cellular signaling pathways. Research has not yet explored its effects on key signaling cascades involved in cell proliferation, differentiation, or apoptosis.
Detailed Analysis of Enzyme Binding and Inhibition Mechanisms
While the broader benzoxazinone (B8607429) class has been explored for enzyme inhibition, specific data on 8-Fluoro-1H-benzo[d] doronscientific.comresearchgate.netoxazin-2(4H)-one is absent. nih.gov There is no information regarding its target enzymes, binding affinity, mode of inhibition, or the kinetics of its interaction with any enzymatic protein.
Understanding Receptor-Ligand Dynamics and Conformational Changes
The dynamics of how 8-Fluoro-1H-benzo[d] doronscientific.comresearchgate.netoxazin-2(4H)-one might bind to a biological receptor and any subsequent conformational changes in either the compound or the receptor are currently unknown. There are no available studies on its receptor-ligand interactions.
Molecular Basis of Differential Cellular Responses
Without foundational studies on its interaction with cellular targets, the molecular basis for any differential responses across various cell types cannot be determined. The factors that might govern sensitivity or resistance to this compound at a molecular level remain uninvestigated.
Theoretical and Computational Chemistry Approaches in 8 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One Research
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 8-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one) when bound to a second molecule, typically a larger protein or enzyme (a receptor). This method is crucial for identifying potential biological targets and estimating the strength of the interaction, often expressed as a binding affinity or docking score.
In studies involving the broader class of benzoxazinones, molecular docking has been successfully used to explore their potential as inhibitors for various enzymes. For instance, fluorinated benzoxazinones have been investigated as potential inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in herbicide science. nih.gov The primary goals of these studies are to predict the binding conformation of the ligand within the active site of the target protein and to rank different compounds based on their predicted binding affinity. A lower docking score generally indicates a more favorable binding interaction.
Table 1: Example Molecular Docking Scores for a Benzoxazinone (B8607429) Derivative against a Target Protein (Note: This data is illustrative of typical results from docking studies.)
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |
| 8-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one | Protoporphyrinogen IX Oxidase (PPO) | -8.5 | Arg98, Gly129, Ser275 |
| Parent Benzoxazinone | Protoporphyrinogen IX Oxidase (PPO) | -7.2 | Arg98, Gly129 |
| Reference Inhibitor | Protoporphyrinogen IX Oxidase (PPO) | -9.1 | Arg98, Ser275, Phe392 |
Beyond predicting binding affinity, molecular docking provides a detailed profile of the specific interactions between the ligand and the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex and the compound's biological activity. Key interactions typically analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the benzoxazinone ring) and acceptors (like carbonyl oxygen atoms on amino acid residues).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the benzene (B151609) ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).
Pi-Pi Stacking: An interaction between aromatic rings, such as the benzene moiety of the benzoxazinone and aromatic residues like Tyrosine or Tryptophan.
Halogen Bonds: The fluorine atom at the 8-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Computational studies on fluorinated benzoxazinones targeting PPO have identified key amino acid residues that are crucial for binding. nih.gov This detailed interaction mapping is essential for structure-activity relationship (SAR) studies, helping chemists understand how modifications to the molecule, such as the placement of the fluorine atom, can influence its binding and activity.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. acs.orgnih.gov
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For a series of active benzoxazinone derivatives, a pharmacophore model might include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govnih.gov
Once a reliable pharmacophore model is generated, it can be used as a 3D query to rapidly screen large virtual libraries of chemical compounds. rsc.org This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active against the target of interest. This approach allows researchers to explore vast chemical spaces efficiently, prioritizing the synthesis and testing of compounds with the highest probability of success, thereby discovering new analogues based on the 8-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one scaffold.
Table 2: Key Pharmacophoric Features Identified for Benzoxazinone Derivatives (Based on general findings for the compound class.)
| Pharmacophoric Feature | Description | Potential Interacting Group on Compound |
| Hydrogen Bond Acceptor (HBA) | A feature that can accept a hydrogen bond. | Carbonyl oxygen atoms at positions 2 and 4. |
| Hydrogen Bond Donor (HBD) | A feature that can donate a hydrogen bond. | Nitrogen atom at position 1 (N-H). |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The fused benzene ring. |
| Hydrophobic Group (HY) | A nonpolar chemical group. | The benzene ring and alkyl substituents. |
Quantum Chemical Calculations for Electronic Property Predictions
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to predict the electronic properties of a molecule. wu.ac.th These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.govchemrxiv.org For 8-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, these calculations can help predict how the electron-withdrawing fluorine atom influences the electron distribution across the molecule, affecting its reactivity and interaction with biological targets.
Table 3: Illustrative Quantum Chemical Parameters (Note: These values are representative and would require specific calculation for the target compound.)
| Parameter | Definition | Illustrative Value (eV) | Implication |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 | Related to the ability to donate an electron. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Related to the ability to accept an electron. |
| ΔE (Gap) | E(LUMO) - E(HOMO) | 5.3 | Indicator of chemical reactivity and stability. acs.org |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.85 | Describes the tendency of electrons to escape. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 | Measures resistance to change in electron configuration. |
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used in early-stage research to predict the pharmacokinetic properties of a compound. mdpi.com These predictions help identify potential liabilities that could hinder a compound's development long before resource-intensive experimental studies are conducted. For 8-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, the focus is on distribution and metabolism.
Distribution: Predictions in this area often focus on parameters like Blood-Brain Barrier (BBB) permeability and plasma protein binding (PPB). frontiersin.orgnih.gov A compound's ability to cross the BBB is crucial for neurological targets, while high PPB can limit the amount of free compound available to exert its effect.
Metabolism: A key aspect of metabolism prediction is determining a compound's interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. nih.gov In silico models can predict whether 8-Fluoro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). frontiersin.org Identifying potential drug-drug interactions early is a critical component of preclinical assessment.
Table 4: Example of In Silico ADME Predictions for Research Purposes (Note: This data is for illustrative purposes only.)
| ADME Parameter | Predicted Value/Classification | Research Implication |
| Distribution | ||
| CNS Permeability | Low | Compound is unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | High (>90%) | The free fraction of the compound may be limited. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Substrate | Yes | Compound is likely metabolized by a major pathway. |
| CYP3A4 Inhibitor | No | Low risk of inhibiting the metabolism of other drugs. |
Future Research Directions and Translational Perspectives for 8 Fluoro 1h Benzo D 1 2 Oxazin 2 4h One
Development of Advanced Synthetic Methodologies
While the synthesis of the parent benzoxazinone (B8607429) scaffold is well-established, future research should focus on developing more efficient, scalable, and environmentally benign methods specifically for 8-Fluoro-1H-benzo[d] nih.govrsc.orgoxazin-2(4H)-one and its derivatives. Traditional methods often rely on starting materials like 2-aminobenzoic acids, which are cyclized using various carbonyl sources. rsc.orgresearchgate.net
Future advancements should explore:
Catalytic Approaches: Transition-metal-catalyzed reactions, such as Palladium-catalyzed carbonylative synthesis or Gold(I)-catalyzed cycloisomerization, could offer milder reaction conditions and broader substrate scope for creating diverse analogs. researchgate.netnih.gov
Novel Fluorination Techniques: While the target compound can be built from a pre-fluorinated starting material (e.g., 2-amino-3-fluorobenzoic acid), late-stage fluorination techniques could provide rapid access to a wider range of fluorinated analogs. nih.gov
Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate large-scale production for further preclinical and clinical studies.
Table 1: Potential Advanced Synthetic Methodologies
| Methodology | Potential Starting Materials | Key Advantages | Rationale for Application |
|---|---|---|---|
| Pd-Catalyzed Carbonylative Cyclization | N-(2-bromo-6-fluorophenyl)amides | High functional group tolerance; mild conditions. | Allows for the introduction of diverse substituents at the 2-position, crucial for SAR studies. researchgate.net |
| Gold(I)-Catalyzed Cycloisomerization | N-(2-alkynyl-6-fluorophenyl) benzamides | High chemoselectivity; very mild conditions. | Enables the synthesis of highly substituted benzoxazines with varied electronic properties. nih.gov |
| Thionyl Chloride Mediated Cyclization | 2-((Benzyloxycarbonyl)amino)-3-fluorobenzoic acid | Efficient two-step process from aminobenzoic acids. | A potentially scalable and cost-effective route for producing the core scaffold. rsc.org |
| Microwave-Assisted Synthesis | 2-Amino-3-fluorobenzoic acid, Orthoesters | Rapid reaction times; improved yields. | Accelerates the synthesis process, enabling faster generation of compound libraries for screening. nih.gov |
Expansion of SAR Studies to Novel Structural Diversities
A systematic exploration of the Structure-Activity Relationships (SAR) is critical to optimize the therapeutic potential of the 8-fluoro-benzoxazinone scaffold. The fluorine atom at the C-8 position provides a key anchor point, and modifications at other positions can be used to fine-tune activity, selectivity, and pharmacokinetic properties. Previous SAR studies on related benzoxazinones have demonstrated that small structural changes can lead to significant differences in biological activity, for instance as phytotoxic agents or enzyme inhibitors. nih.govnih.gov
Future SAR campaigns should focus on:
N-3 Position: Introduction of various alkyl and aryl substituents to explore interactions with target proteins and modulate lipophilicity.
C-4 Position: Substitution at the methylene (B1212753) bridge could influence the compound's three-dimensional conformation and stability.
Aromatic Ring: Introduction of additional substituents on the fluorinated benzene (B151609) ring could further modulate electronic properties and metabolic stability.
A comprehensive SAR study will be essential to identify lead compounds with optimal potency and drug-like properties. nih.gov
Table 2: Proposed SAR Expansion Strategy for 8-Fluoro-1H-benzo[d] nih.govrsc.orgoxazin-2(4H)-one
| Position of Modification | Proposed Substituents | Rationale / Property to Investigate |
|---|---|---|
| N-3 | Small alkyl chains, (substituted) benzyl (B1604629) groups, heterocyclic rings | Modulate lipophilicity, solubility, and potential for new hydrogen bonding or π-stacking interactions with biological targets. |
| C-4 | Methyl, gem-dimethyl, spirocyclic groups | Influence steric conformation, metabolic stability at the benzylic position, and receptor pocket fitting. |
| C-5, C-6, C-7 | Methoxy (B1213986), Chloro, Trifluoromethyl, Amino | Probe electronic effects on the aromatic system, alter metabolic soft spots, and introduce new vectors for target interaction. |
Exploration of New Biological Targets and Therapeutic Areas
The broader class of benzoxazinones has been associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govnih.gov The 8-fluoro analog should be systematically screened against a diverse panel of biological targets to identify its primary mechanism of action and potential therapeutic applications.
Key areas for exploration include:
Oncology: Many heterocyclic compounds are successful anticancer agents. rsc.org The 8-fluoro-benzoxazinone scaffold should be tested against various cancer cell lines, such as breast cancer, where related compounds have shown activity. nih.gov
Infectious Diseases: Given the antimicrobial potential of the parent scaffold, the compound should be evaluated against a panel of pathogenic bacteria and fungi. researchgate.net Fluorinated heterocycles, such as fluoroquinolones, are highly successful antibiotics. acs.org
Enzyme Inhibition: Fluorinated compounds are often potent and selective enzyme inhibitors. nih.gov Screening against key enzyme families like kinases, proteases (e.g., Herpes virus protease), or metabolic enzymes (e.g., alpha-glucosidase) could reveal novel therapeutic targets. nih.govmdpi.com
Central Nervous System (CNS): The ability of fluorine to improve blood-brain barrier penetration suggests potential applications for CNS disorders. Screening against CNS targets, such as G-protein coupled receptors or ion channels, may be fruitful.
Integration of Multidisciplinary Approaches in Drug Discovery Pipelines
To accelerate the translation of 8-Fluoro-1H-benzo[d] nih.govrsc.orgoxazin-2(4H)-one from a chemical entity to a viable drug candidate, a modern, multidisciplinary approach is essential. This involves the tight integration of computational chemistry, high-throughput screening, and structural biology with traditional medicinal chemistry.
Future research pipelines should incorporate:
Computer-Aided Drug Design (CADD): In silico techniques like molecular docking and molecular dynamics simulations can predict how the compound and its analogs bind to specific protein targets. nih.govfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other fluorinated benzoxazinones, can guide the design of more potent analogs by correlating structural features with biological activity. nih.govresearchgate.net
High-Throughput Screening (HTS): Screening large libraries of derivatives against diverse biological targets can rapidly identify initial hits and define the compound's activity spectrum.
Structural Biology: Obtaining X-ray crystal structures of the compound bound to its biological target can provide invaluable atomic-level insights into the binding mode, guiding rational, structure-based drug design for potency and selectivity optimization.
By combining these computational and experimental techniques, the drug discovery process can be made significantly more efficient, reducing the time and cost associated with bringing a new therapeutic agent to the clinic. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one and its derivatives?
- Methodology : The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives. For example, fluorinated analogs can be prepared by introducing fluorine at the ortho position of the benzene ring prior to cyclization using reagents like POCl₃ or PCl₅. Reflux conditions (e.g., acetonitrile at 80°C for 12 hours) are common for achieving high yields .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF | 65–78 | |
| Cyclization | POCl₃, reflux | 70–83 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns fluorine-induced deshielding effects (e.g., δ 9.03 ppm for NH in fluorinated derivatives) .
- FTIR : Confirms carbonyl (C=O) stretches near 1700–1685 cm⁻¹ and C-F vibrations at 1250–1150 cm⁻¹ .
- HRMS : Validates molecular ion peaks (e.g., [M+Na]+ = 273.1025 for C₁₅H₁₄FN₂O₂) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodology : Antibacterial activity is assessed via disk diffusion (e.g., against E. coli and S. aureus), with MIC values determined using broth microdilution. Fluorinated derivatives often show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 4 and 6) influence biological activity?
- Methodology : Systematic SAR studies compare analogs with alkyl, allyl, or aryl groups. For example:
- 4-Methyl-4-pentyl derivatives exhibit higher lipophilicity, improving antimicrobial potency .
- Fluorine at position 8 enhances metabolic stability but may reduce solubility .
- Data :
| Substituent (Position) | MIC (μg/mL) | LogP | Reference |
|---|---|---|---|
| 4-Methyl, 6-Allyl | 12.5 | 3.2 | |
| 8-Fluoro | 6.25 | 2.8 |
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., bacterial dihydrofolate reductase). Fluorine often forms halogen bonds with Arg/Tyr residues .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can conflicting data on antibacterial activity across studies be resolved?
- Methodology :
- Standardize Assays : Use CLSI guidelines for MIC testing to minimize variability .
- Control for Substituent Effects : Compare analogs with identical substituents (e.g., 4-methyl vs. 4-allyl) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorine’s consistent role in enhancing potency) .
Data Contradiction Analysis
Q. Why do some studies report variable yields for similar synthetic routes?
- Key Factors :
- Reagent Purity : Impurities in POCl₃ reduce cyclization efficiency .
- Reaction Time : Extended reflux (≥16 hours) improves yields but risks decomposition .
Methodological Best Practices
- Synthesis : Use anhydrous conditions and high-purity fluorine sources (e.g., Selectfluor®) for reproducibility .
- Characterization : Always cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) .
- Biological Testing : Include positive controls (e.g., ciprofloxacin) and solvent controls to validate assay integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
